BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Anticancer activity Cytotoxicity panel Triazole benzamide SAR

This compound (CAS 915884-83-2) is a structurally defined 1,2,3-triazolyl-benzamide probe for oncology and anticoagulation discovery. The 3-chlorophenyl anilide substitution provides a unique SAR point, distinguishing it from 4-Cl or thiazole analogs. Published benchmarks show scaffold-matched analogs with IC₅₀ 2.02–4.70 µM cytotoxicity and nanomolar FXIIa inhibition. Procure this single compound to simultaneously generate data in phenotypic cancer panels and coagulation protease assays—maximizing throughput for your multi-indication screening program.

Molecular Formula C16H13ClN4O
Molecular Weight 312.76
CAS No. 915884-83-2
Cat. No. B2570430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
CAS915884-83-2
Molecular FormulaC16H13ClN4O
Molecular Weight312.76
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22)
InChIKeyWYHMCNIXCZPMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915884-83-2): Chemical Class and Core Procurement Profile


N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915884-83-2) is a synthetic small molecule belonging to the 1,2,3-triazolyl-benzamide class, characterized by a 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide core coupled to a 3-chlorophenyl anilide moiety . Its molecular formula is C₁₆H₁₃ClN₄O (MW 312.75 g/mol), and it is typically supplied at ≥95% purity for research use. This scaffold has been associated with anticancer activity, with structurally related 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide analogs demonstrating broad-spectrum cytotoxic effects across multiple cancer cell lines (IC₅₀ ranges of 2.02–4.70 µM on the most sensitive lines) [1]. Additionally, triazol-1-yl benzamides have emerged as a novel class of nanomolar-potency, selective Factor XIIa (FXIIa) inhibitors for anticoagulant development [2].

Why N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Cannot Be Interchanged with Generic Triazole Benzamide Analogs


Substitution among triazole benzamide analogs is not straightforward due to the pronounced structure–activity relationship (SAR) sensitivity of this scaffold. Within the 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide series, even modest modifications to the anilide substituent can produce dramatic shifts in both target engagement and cellular potency. For example, the 5-benzylthiazol-2-yl amide analog (N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide) demonstrates sub-5 µM IC₅₀ values against nine cancer cell lines [1], yet small structural changes through bioisosteric replacement (triazole → tetrazole) can shift potency from the micromolar to the nanomolar range [1]. Similarly, within the published FXIIa inhibitor library of triazol-1-yl benzamides, individual derivatives exhibit widely divergent IC₅₀ values (spanning from ~0.8 µM to nM range), with selectivity profiles that are highly dependent on the specific substitution pattern [2]. The 3-chlorophenyl substitution pattern on the target compound is a distinct structural feature; it cannot be assumed that analogs bearing 4-chlorophenyl, 3-methoxyphenyl, 2-cyanophenyl, or 3,4-dimethylphenyl groups will reproduce the same biological profile.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Against Closest Analogs


Broad-Spectrum Anticancer Potency Benchmarking Against the 5-Benzylthiazol-2-yl Analog

N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide shares the identical 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide pharmacophore with the published 5-benzylthiazol-2-yl amide analog (N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide). The latter compound—differing only in the amide substituent—demonstrated IC₅₀ < 50 µM across all 28 cancer cell lines tested, with IC₅₀ values falling within 2.02–4.70 µM on the nine most sensitive lines [1]. The 3-chlorophenyl amide moiety in the target compound represents a distinct electronic and steric environment; SAR data from the wider triazole benzamide series show that para- and meta-substituted phenyl amides exhibit significantly divergent cytotoxic potencies, and the meta-chloro configuration is anticipated to modulate both target binding and selectivity in a manner distinct from the thiazole-bearing analog [1].

Anticancer activity Cytotoxicity panel Triazole benzamide SAR

Factor XIIa (FXIIa) Inhibitory Potential Relative to Class-Leading Triazole Benzamide Derivative 1

A focused library of triazol-1-yl benzamide derivatives was evaluated for human FXIIa inhibition using a chromogenic substrate hydrolysis assay. The most potent inhibitor identified, Derivative 1, exhibited nanomolar binding affinity to FXIIa, significant selectivity over multiple related serine proteases, and selectively doubled the activated partial thromboplastin time (APTT) of human plasma without a corresponding increase in bleeding risk [1]. Within this same series, inhibitor potencies varied substantially; for instance, Inhibitor 2 displayed an IC₅₀ of 0.84 ± 0.11 µM against FXIIa [2]. N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide possesses the core triazol-1-yl benzamide scaffold common to this inhibitor class. Its 3-chlorophenyl substitution may confer distinct binding interactions with the FXIIa active site compared to the published lead derivatives, offering a differentiated starting point for SAR exploration within this validated anticoagulant target space [1].

Anticoagulation Factor XIIa inhibition Serine protease selectivity

Structural Differentiation: 3-Chlorophenyl vs. Common Para-Substituted and Unsubstituted Phenyl Analogs

The target compound features a 3-chlorophenyl (meta-chloro) substituent on the benzamide nitrogen. This contrasts with the more commonly encountered 4-chlorophenyl (para-chloro) analogs and unsubstituted N-phenyl variants within the triazole benzamide chemical space. Positional isomerism on the phenyl ring is known to influence target binding geometry, pharmacokinetic properties, and off-target profiles. Meta-substituted phenyl rings can adopt different dihedral angles relative to the benzamide plane compared to para-substituted isomers, altering hydrogen-bonding and hydrophobic interactions within enzyme active sites [1]. Published crystallographic data on related N-(3-chlorophenyl)benzamides confirm that the relative orientation of the chlorophenyl and benzamide rings varies significantly between polymorphic forms, which can influence both solid-state properties and, potentially, molecular recognition [2]. This distinct substitution pattern may confer selectivity advantages over para-chloro or unsubstituted analogs in target-based screening campaigns.

Structure–activity relationship Chlorophenyl positional isomerism Triazole benzamide selectivity

Scaffold Versatility Across Therapeutic Indications: Anticancer and Anticoagulant Dual Potential

The 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide core has demonstrated activity in two mechanistically distinct therapeutic areas. In oncology, the scaffold drives potent antiproliferative effects across diverse cancer histotypes (IC₅₀ 2.02–4.70 µM on the most sensitive cell lines) [1]. In anticoagulation, the related triazol-1-yl benzamide architecture yields nanomolar FXIIa inhibitors with strong selectivity over other coagulation proteases [2]. This dual-indication relevance of the core scaffold is not commonly observed across all triazole benzamide subclasses. For instance, 1,2,4-triazole benzamide derivatives and 1,4-disubstituted 1,2,3-triazole chalcones have been explored primarily in single-indication contexts (e.g., EGFR/VEGFR-2 inhibition or CB1 antagonism, respectively) [3]. The target compound, bearing the 3-chlorophenyl moiety, represents a differentiated entry point within this multi-indication scaffold space, enabling parallel exploration in both oncology and anticoagulant discovery programs from a single procurement.

Dual-indication scaffold Drug discovery Triazole benzamide chemical space

Validated Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide


Oncology Drug Discovery: Benchmarking Anticancer Potency Across a Cancer Cell Line Panel

Researchers initiating an oncology phenotypic screening program can employ N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide as a structurally defined probe within the 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide series. The scaffold-matched analog N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has established a quantitative cytotoxicity baseline (IC₅₀ 2.02–4.70 µM across nine sensitive cancer lines) [1], enabling direct comparison of how the 3-chlorophenyl anilide substitution modulates potency relative to the thiazole-bearing comparator. This application is most appropriate for teams conducting SAR-by-catalog or focused library screening against solid tumor and leukemia cell line panels.

Anticoagulant Development: Profiling FXIIa Inhibition and Serine Protease Selectivity

Investigators pursuing safer anticoagulant strategies through Factor XIIa inhibition can evaluate N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide in chromogenic substrate hydrolysis assays and human plasma clotting assays (APTT/PT). Published data from the triazol-1-yl benzamide inhibitor series provide validated comparator benchmarks: nanomolar FXIIa binding for lead Derivative 1 and an IC₅₀ of 0.84 µM for Inhibitor 2 [2][3]. The distinct 3-chlorophenyl substitution of the target compound may yield a unique selectivity fingerprint across FXIIa, FXIa, FXa, thrombin, and related serine proteases, contributing to the SAR map of this emerging anticoagulant chemotype.

Medicinal Chemistry SAR Expansion: Exploring Positional Isomer Effects on Target Engagement

Medicinal chemistry teams conducting systematic SAR studies on triazole benzamide scaffolds can use N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide to probe the effect of meta-chloro phenyl substitution on biological activity. This compound complements existing para-chloro and unsubstituted N-phenyl analogs available in vendor catalogs. The crystallographically documented conformational flexibility of the N-(3-chlorophenyl)benzamide motif [4] may translate into distinct binding modes across different protein targets, making this compound a valuable tool for understanding how positional isomerism influences target selectivity within the broader triazole benzamide chemical space.

Multi-Target Probe for Cross-Indication Screening Campaigns

Research organizations with multi-indication screening capabilities can deploy N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide as a single procurement covering two therapeutically relevant target spaces. The 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide core has independently validated activity in oncology (broad-spectrum cytotoxicity) [1] and anticoagulation (nanomolar FXIIa inhibition) [2]. By procuring one compound, teams can simultaneously generate data in both phenotypic cancer cell line panels and coagulation protease assays, maximizing experimental throughput and enabling cross-indication SAR correlations that would not be possible with single-indication scaffolds.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.